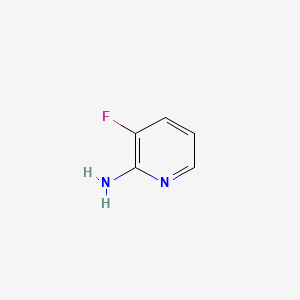

2-Amino-3-fluoropyridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c6-4-2-1-3-8-5(4)7/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEINXQNCAWBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376470 | |

| Record name | 2-Amino-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21717-95-3 | |

| Record name | 2-Amino-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Amino-3-fluoropyridine (CAS No. 21717-95-3), a key building block in medicinal chemistry and materials science. It details its chemical and physical properties, experimental protocols for its synthesis and application, and its role in the development of novel therapeutics.

Core Properties and Specifications

This compound is a fluorinated aminopyridine derivative valued for its utility in synthesizing complex molecular scaffolds.[1] Its unique electronic and structural properties make it a versatile reagent in drug discovery.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. This data is essential for handling, reaction setup, and computational modeling.

| Property | Value | Reference(s) |

| CAS Number | 21717-95-3 | [1][2][3][4] |

| Molecular Formula | C₅H₅FN₂ | [1][2][4][5] |

| Molecular Weight | 112.11 g/mol | [1][2][3][4] |

| IUPAC Name | 3-fluoropyridin-2-amine | [5] |

| Synonyms | 3-Fluoro-2-pyridinamine, 2-Amino-3-fluor-pyridin | [1][2] |

| Appearance | White to yellow powder, chunks, or crystals | [1][5] |

| Melting Point | 41 - 45 °C | [1] |

| Flash Point | 90.6 °C (195.1 °F) | |

| Purity | ≥96% - 98% | [1][2][5] |

| SMILES | FC1=CC=CN=C1N | [2] |

| InChI Key | WWEINXQNCAWBPD-UHFFFAOYSA-N | [5] |

Computational Chemistry Data

| Descriptor | Value | Reference(s) |

| TPSA | 38.91 Ų | [2] |

| LogP | 0.8029 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 0 | [2] |

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[6] Standard laboratory personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this compound.

-

Hazard Statements: H302, H319[6]

-

Precautionary Statements: P264, P280, P301 + P312, P305 + P351 + P338, P337 + P313, P501

-

Storage: Store at room temperature in a dark place under an inert atmosphere.[7]

Experimental Protocols and Applications

This compound serves as a crucial intermediate for fine chemicals, pharmaceuticals, and functional materials.[8] Its applications are widespread, including in the synthesis of kinase inhibitors, antagonists for glutamate receptors, and anticoagulants.[8]

Synthesis of this compound

A common industrial preparation method involves the ammonification and subsequent reduction of a difluoro-chloropyridine precursor.[8] This process is advantageous due to its high yield, simple operation, and use of readily available materials.[8]

Methodology:

-

Ammonification: 2,3-difluoro-5-chloropyridine is reacted with ammonia water in a sealed vessel.

-

Reduction: The intermediate from the ammonification step is reduced via catalytic hydrogenation.

-

Catalyst: Palladium on carbon (Pd/C) is used as the catalyst for this step.[8]

-

-

Workup and Isolation: Following the reduction, standard post-treatment procedures are used to isolate the final product, this compound, with a total yield of up to 77.5%.[8]

Caption: Synthesis of this compound.

Application in Drug Discovery: Nucleophilic Aromatic Substitution (SNAr)

This compound is frequently used in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the fluorine atom and the pyridine ring nitrogen activates the C-F bond for substitution. Reactions of fluoropyridines are significantly faster than those of their chloro-analogs, making them highly efficient building blocks.[9]

General Experimental Protocol:

-

Reactant Preparation: The this compound scaffold (or a derivative) is dissolved in a suitable aprotic polar solvent (e.g., DMF, DMSO).

-

Nucleophile Addition: A desired nucleophile (e.g., an alcohol for an alkoxy group, an amine for an amino group) is added to the solution, often in the presence of a non-nucleophilic base (e.g., NaH, K₂CO₃) to facilitate the reaction.

-

Reaction Conditions: The mixture is typically heated to promote the substitution reaction. Reaction progress is monitored by TLC or LC-MS.

-

Isolation: Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.

Caption: General workflow for S(N)Ar reactions.

Role in Molecular Interactions and Biological Activity

The incorporation of the this compound moiety into larger molecules has been shown to significantly enhance antitumor activity.[1] This enhancement is attributed to the formation of a stable π–π stacking interaction between the electron-rich pyridine ring and the guanidinium group of arginine residues within a protein's active site.[1] This interaction helps to anchor the molecule, improving its inhibitory potential.

This compound is a precursor for synthesizing bicyclic heterocycles like imidazopyridines, which are important pharmacophores.[1] Furthermore, it has been used in the development of highly selective allosteric inhibitors of tyrosine kinase 2 (TYK2), a key target in autoimmune diseases.[1]

Caption: π-π interaction with protein residues.

References

- 1. ossila.com [ossila.com]

- 2. chemscene.com [chemscene.com]

- 3. synchem.de [synchem.de]

- 4. scbt.com [scbt.com]

- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. chemical-label.com [chemical-label.com]

- 7. 21717-95-3|this compound|BLD Pharm [bldpharm.com]

- 8. CN105669539A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-Amino-3-fluoropyridine

This guide provides essential technical data on 2-Amino-3-fluoropyridine, a crucial building block in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a substituted pyridine derivative with the chemical formula C5H5FN2.[1][2][3][4][5] Its molecular weight is 112.11 g/mol .[1][2][3][4]

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C5H5FN2 | [1][2][3][4][5] |

| Molecular Weight | 112.11 g/mol | [1][2][3][4] |

| CAS Number | 21717-95-3 | [1][2][3][4][5] |

| Appearance | White to yellow crystals or powder | [5] |

| Melting Point | 41-45 °C | |

| Purity | ≥97% | [2] |

Logical Relationship of Core Properties

The following diagram illustrates the relationship between the chemical name, its formula, and its resulting molecular weight.

Caption: Relationship between chemical name, formula, and molecular weight.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-3-fluoropyridine, a key intermediate in the development of various pharmaceutical compounds. This document details a robust synthetic protocol, thorough characterization data, and insights into its potential biological relevance.

Introduction

This compound is a fluorinated pyridine building block with significant applications in medicinal chemistry and drug discovery. Its structural features, including the presence of amino and fluoro groups on the pyridine ring, allow for diverse chemical modifications, making it a valuable precursor for the synthesis of complex heterocyclic compounds. These derivatives have shown promise in the development of treatments for a range of diseases. This guide will focus on a reliable synthetic route and the essential analytical techniques for the characterization of this important molecule.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves a two-step process starting from 2,3-difluoro-5-chloropyridine. The synthesis pathway is outlined below.

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-fluoro-5-chloropyridine (Intermediate)

This step involves the ammonification of 2,3-difluoro-5-chloropyridine.

-

Materials:

-

2,3-difluoro-5-chloropyridine

-

Ammonia water (aqueous ammonia solution)

-

-

Procedure:

-

In a sealed reaction vessel, combine 2,3-difluoro-5-chloropyridine and ammonia water in a molar ratio of 1:8 to 1:14.[1]

-

Heat the mixture to a temperature between 110°C and 140°C.[1]

-

Maintain the reaction at this temperature for 16 to 24 hours.[1]

-

After the reaction is complete, cool the vessel to room temperature.

-

The product, 2-Amino-3-fluoro-5-chloropyridine, will precipitate as a solid.

-

Isolate the solid by filtration and wash with water.

-

Further purification can be achieved by recrystallization.

-

Step 2: Synthesis of this compound (Final Product)

This step involves the reduction of the intermediate compound.

-

Materials:

-

2-Amino-3-fluoro-5-chloropyridine

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen source (e.g., hydrogen gas, transfer hydrogenation reagent)

-

-

Procedure:

-

Dissolve the 2-Amino-3-fluoro-5-chloropyridine intermediate in a suitable solvent (e.g., ethanol, methanol).

-

Add a catalytic amount of Pd/C to the solution.

-

Introduce a hydrogen source. For catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

-

Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data.

Physical Properties

| Property | Value |

| CAS Number | 21717-95-3 |

| Molecular Formula | C₅H₅FN₂ |

| Molecular Weight | 112.11 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 41-45 °C |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not currently available in literature |

| ¹³C NMR | Data not currently available in literature |

| IR (Infrared) | Data not currently available in literature |

| Mass Spec (MS) | Data not currently available in literature |

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not extensively documented, derivatives of aminopyridines are known to exhibit significant biological activities. For instance, 4-aminopyridine has been shown to induce apoptosis in acute myeloid leukemia (AML) cells by acting as a voltage-gated potassium channel blocker, which leads to an increase in intracellular calcium concentration ([Ca²⁺]i) through the P2X7 receptor pathway.[2] Given the structural similarities, it is plausible that this compound or its derivatives could modulate similar ion channels or receptors, impacting cellular signaling.

Caption: Hypothesized signaling pathway for aminopyridine derivatives.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a summary of its key characteristics. The two-step synthesis from 2,3-difluoro-5-chloropyridine offers a reliable and scalable method for producing this valuable intermediate. While comprehensive spectroscopic data for the final product requires further experimental determination, the provided information serves as a strong foundation for researchers in the field. The potential for aminopyridine derivatives to modulate ion channels and induce apoptosis highlights the importance of further investigation into the biological activities of this compound and its analogues in the context of drug development.

References

2-Amino-3-fluoropyridine spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Data of 2-Amino-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for this compound (CAS No. 21717-95-3), a key heterocyclic building block in medicinal chemistry and drug development. The following sections present tabulated quantitative data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.65 | ddd | J = 5.1, 1.8, 0.9 | H-6 |

| 7.15 | ddd | J = 9.0, 7.5, 1.8 | H-4 |

| 6.74 | ddd | J = 7.5, 5.1, 1.2 | H-5 |

| 5.05 | br s | - | -NH₂ |

Solvent: Chloroform-d (CDCl₃) Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 152.0 (d, J = 12.0 Hz) | C-2 |

| 142.1 (d, J = 240.0 Hz) | C-3 |

| 139.8 (d, J = 5.0 Hz) | C-6 |

| 121.6 (d, J = 4.0 Hz) | C-4 |

| 115.5 (d, J = 20.0 Hz) | C-5 |

Solvent: Chloroform-d (CDCl₃) Spectrometer Frequency: 100 MHz

Experimental Protocol for NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and placed in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹³C NMR, broadband proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectral Data

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are presented below.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450, 3300 | Strong, Sharp | N-H stretch (asymmetric and symmetric) |

| 1630 | Strong | N-H bend (scissoring) |

| 1580, 1470 | Medium-Strong | C=C and C=N ring stretching |

| 1250 | Strong | C-F stretch |

| 800-600 | Medium-Strong | C-H out-of-plane bending |

Sample Preparation: KBr pellet or Thin Film

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the IR spectrum is commonly obtained using the potassium bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 112.05 | 100 | [M]⁺ (Molecular Ion) |

| 95.04 | 45 | [M-NH]⁺ |

| 85.03 | 20 | [M-HCN]⁺ |

| 69.02 | 30 | [C₄H₂F]⁺ |

Ionization Method: Electron Impact (EI)

Experimental Protocol for Mass Spectrometry

The mass spectrum is typically acquired using a mass spectrometer with an electron impact (EI) ionization source. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Amino-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Amino-3-fluoropyridine, a key building block in modern medicinal chemistry. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes available safety data and established protocols for handling similar chemical entities to provide a robust framework for risk mitigation.

Understanding the Hazard Profile

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] While specific toxicity data for this compound is limited, its structural similarity to other aminopyridines warrants a cautious approach. The presence of the fluoro- and amino- groups on the pyridine ring can influence its reactivity and toxicological properties.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| CAS Number | 21717-95-3 | [2][3][4][5] |

| Molecular Formula | C₅H₅FN₂ | [2][3][4][5] |

| Molecular Weight | 112.11 g/mol | [2][3][4][5][6] |

| Appearance | White to gray to brown powder or crystal | [7] |

| Melting Point | 41-45 °C | [2][6] |

| Flash Point | 90.6 °C (195.1 °F) | [2] |

| Form | Solid | [2] |

Toxicological Data

| Hazard | Classification & Statement | Reference |

| Acute Oral Toxicity | Category 4: Harmful if swallowed (H302) | [1][2] |

| Eye Irritation | Category 2: Causes serious eye irritation (H319) | [1][2] |

| Skin Irritation | May cause skin irritation | [8] |

| Respiratory Irritation | May cause respiratory irritation | [8] |

No specific LD50 or LC50 data for this compound was found in the public domain. For the related compound 2-aminopyridine, the oral LD50 in quail is reported as 133 mg/kg[9].

Occupational Exposure Limits

There are no established occupational exposure limits (OELs) for this compound. For the related compound 2-aminopyridine, the following limits have been established:

| Organization | Limit (8-hour TWA) | Reference |

| OSHA (PEL) | 0.5 ppm | [9][10] |

| NIOSH (REL) | 0.5 ppm | [10] |

| ACGIH (TLV) | 0.5 ppm | [10] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls

-

Fume Hood: All handling of this compound solid and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[8][11]

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling this compound:

| PPE Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust, preventing serious eye irritation.[8] |

| Hand Protection | Nitrile or neoprene gloves. Avoid latex.[12] | Provides a barrier against skin contact.[12] |

| Skin and Body Protection | A lab coat, fully buttoned. Consider a chemical-resistant apron for larger quantities. | Protects against skin contact and contamination of personal clothing. |

| Respiratory Protection | An N95-rated dust mask for handling the solid.[2] A respirator with an appropriate cartridge may be necessary for large spills or inadequate ventilation. | Prevents inhalation of the powdered compound. |

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for common laboratory procedures involving this compound.

General Handling Workflow

References

- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 4. ehs.utk.edu [ehs.utk.edu]

- 5. scbt.com [scbt.com]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. diplomatacomercial.com [diplomatacomercial.com]

- 9. epa.gov [epa.gov]

- 10. nj.gov [nj.gov]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. benchchem.com [benchchem.com]

A Technical Guide to 2-Amino-3-fluoropyridine: Sourcing, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on 2-Amino-3-fluoropyridine, a key building block in medicinal chemistry and drug development. This document outlines major global suppliers, detailed purchasing information, and established experimental protocols for its synthesis and derivatization.

Purchasing Information for this compound

For researchers and drug development professionals, sourcing high-quality this compound is a critical first step. A variety of chemical suppliers offer this compound with different purity levels, quantities, and pricing. The following table summarizes the offerings from several key suppliers to facilitate easy comparison.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | 21717-95-3 | 97% | 1g, 5g | $52.87 (for 1g) |

| Thermo Scientific | 21717-95-3 | 97% (≥96.0% by GC) | 5g | $176.65[1] |

| ChemScene | 21717-95-3 | ≥97% | Custom | Contact for pricing |

| BLD Pharm | 21717-95-3 | N/A | N/A | Contact for pricing |

| Ossila | 21717-95-3 | >98% | 1g, 5g | Contact for pricing |

| GenoChem World | 21717-95-3 | >98.0% (GC) | 1g, 5g, 10g | Contact for pricing |

| Synchem | 21717-95-3 | 95% | N/A | Contact for pricing[2] |

| Santa Cruz Biotechnology | 21717-95-3 | N/A | N/A | Contact for pricing[3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in common synthetic transformations are provided below. These protocols are based on established literature procedures.

Synthesis of this compound

A common route for the preparation of this compound involves the ammonolysis of a di-halogenated pyridine precursor, followed by a reduction step. The following protocol is adapted from a patented synthesis method.[4]

Step 1: Ammonolysis of 2,3-Difluoro-5-chloropyridine

-

To a sealed reaction vessel, add 2,3-difluoro-5-chloropyridine.

-

Add aqueous ammonia in a molar ratio of 1:8 to 1:14 (2,3-difluoro-5-chloropyridine:ammonia).

-

Heat the sealed vessel to a temperature between 110-140°C.

-

Maintain the reaction at this temperature for 16-24 hours.

-

After cooling, the intermediate 2-amino-3-fluoro-5-chloropyridine is isolated.

Step 2: Catalytic Hydrogenation

-

Dissolve the 2-amino-3-fluoro-5-chloropyridine intermediate in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (catalytic hydrogenation) to reduce the chloro group.

-

Upon completion of the reaction, filter off the catalyst.

-

Remove the solvent under reduced pressure to yield this compound.

The overall yield for this two-step process is reported to be as high as 77.5%.[4]

Application in the Synthesis of Imidazopyridines

This compound is a valuable precursor for the synthesis of bicyclic heterocycles like imidazopyridines, which are of significant interest in pharmaceutical research.[5] A general procedure for a (3+2) cycloaddition reaction is outlined below.

-

In a reaction flask, dissolve this compound and a suitable propargyl alcohol in a solvent such as chlorobenzene.

-

Add a catalytic amount of sodium periodate (NaIO4) and tert-Butyl hydroperoxide (TBHP).

-

Heat the reaction mixture, typically to around 120°C, for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is concentrated, and the crude product is purified by flash column chromatography to yield the desired imidazopyridine derivative.[6]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The amino and pyridine functionalities of this compound allow it to participate in various cross-coupling reactions to form more complex molecules. The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds.

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (or a boronic acid derivative), an aryl or heteroaryl halide, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to the required temperature (often between 80-120°C) and stir for the specified time. Microwave irradiation can also be employed to reduce reaction times.[7]

-

After cooling, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental processes described above.

Caption: Synthesis of this compound.

Caption: Imidazopyridine Synthesis Workflow.

Caption: Suzuki Coupling Experimental Workflow.

References

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. synchem.de [synchem.de]

- 3. scbt.com [scbt.com]

- 4. CN105669539A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. ossila.com [ossila.com]

- 6. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Strategic Role of 2-Amino-3-fluoropyridine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Within this landscape, the 2-amino-3-fluoropyridine scaffold has emerged as a privileged structural motif, particularly in the design of highly selective and potent kinase inhibitors. This in-depth technical guide explores the synthesis, key applications, and profound impact of this building block on the development of novel therapeutics, with a focus on its role in targeting critical signaling pathways implicated in cancer and autoimmune diseases.

Introduction: The Value Proposition of Fluorinated Aminopyridines

The 2-aminopyridine core is a well-established pharmacophore in drug discovery, known for its ability to form key hydrogen bond interactions with protein targets.[1] The introduction of a fluorine atom at the 3-position significantly enhances its utility by:

-

Modulating Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can fine-tune interactions with the kinase hinge region and improve cell permeability.

-

Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, often blocking sites of oxidative metabolism and thereby increasing the drug's half-life.[2]

-

Improving Binding Affinity: Fluorine can engage in favorable orthogonal multipolar C–F···C=O interactions and other non-covalent interactions within the ATP-binding pocket of kinases, leading to enhanced potency.

-

Serving as a Bioisostere: The 3-fluoropyridine moiety can act as a bioisosteric replacement for other functional groups, helping to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties while maintaining or improving biological activity.[2][3]

These advantageous properties have led to the widespread use of this compound and its derivatives in the development of targeted therapies.

Synthesis of the this compound Core

Several synthetic routes to this compound have been developed, with the choice of method often depending on the scale and required purity. A common and efficient laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

A prevalent method for the preparation of this compound involves a multi-step sequence starting from 2-aminopyridine. This process includes nitration, acetylation, reduction, diazotization, and subsequent hydrolysis.

Step 1: Nitration of 2-Acetamidopyridine 2-Acetamidopyridine is carefully added to a mixture of fuming nitric acid and concentrated sulfuric acid at a controlled temperature (typically below 10°C). The reaction mixture is then warmed and stirred until the reaction is complete, yielding 2-acetamido-3-nitropyridine.

Step 2: Reduction of the Nitro Group The nitro group of 2-acetamido-3-nitropyridine is reduced to an amino group using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation (e.g., H₂ with Pd/C). This step affords 2-acetamido-3-aminopyridine.

Step 3: Diazotization and Fluorination (Balz-Schiemann Reaction) The resulting 3-amino-2-acetamidopyridine is subjected to a Balz-Schiemann reaction. It is treated with sodium nitrite in the presence of tetrafluoroboric acid (HBF₄) to form the diazonium tetrafluoroborate salt. Gentle heating of this salt leads to the introduction of the fluorine atom at the 3-position, yielding 2-acetamido-3-fluoropyridine.

Step 4: Hydrolysis of the Acetamido Group Finally, the acetyl protecting group is removed by acid or base-catalyzed hydrolysis to yield the desired this compound.

A more recent and scalable industrial process involves the ammonolysis of 2,3-difluoropyridine derivatives.[4]

Industrial Scale Synthesis Example: A preparation method for this compound starts with 2,3-difluoro-5-chloropyridine, which undergoes an ammonification reaction with ammonia water, followed by a reduction reaction to obtain the final product. This method is advantageous due to fewer reaction steps, simple operation, and readily available raw materials, with a reported total yield of up to 77.5%.[4]

Applications in Kinase Inhibitor Drug Discovery

The this compound scaffold has proven to be particularly effective in the design of inhibitors for several important kinase families, including FLT3, Aurora kinases, and TYK2. The 2-amino group typically forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, while the 3-fluoro-substituted pyridine ring occupies the solvent-exposed region, allowing for further derivatization to enhance potency and selectivity.

FLT3 Inhibitors for Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Mutations in FLT3 are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[5][6] The 2-aminopyridine scaffold has been instrumental in the development of potent and selective FLT3 inhibitors.

| Compound ID | Target(s) | IC₅₀ (nM) | Cell Line | IC₅₀ (nM) | Reference |

| 15 | FLT3-WT | 7.42 ± 1.23 | MV4-11 | 0.83 ± 0.15 | [5] |

| FLT3-D835Y | 9.21 ± 0.04 | MOLM-13 | 10.55 ± 1.70 | [5] | |

| 9e | FLT3 | 30.4 | MV-4-11 | - | [1] |

| HDAC1 | 52.4 | ||||

| HDAC3 | 14.7 |

Note: While these examples utilize a 2-aminopyrimidine core, the structure-activity relationships (SAR) are highly relevant to the this compound scaffold, which is often explored in parallel during lead optimization.

Mutated FLT3 leads to constitutive activation of downstream signaling pathways, including the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, promoting uncontrolled cell proliferation and survival. FLT3 inhibitors containing the 2-aminopyridine moiety act by competing with ATP for binding to the kinase domain, thereby blocking the autophosphorylation of FLT3 and the subsequent activation of these oncogenic signaling cascades.

Caption: FLT3 signaling pathway and point of inhibition.

Aurora Kinase Inhibitors in Oncology

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[7] The this compound scaffold has been successfully incorporated into potent Aurora kinase inhibitors.

| Compound ID | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |

| 11c | Aurora A | 2.1 ± 0.2 | HeLa | 0.5 ± 0.04 | [8] |

| Aurora B | 74.3 ± 5.6 | A549 | 0.8 ± 0.07 | [8] | |

| 11j | Aurora A | 7.1 | U937 | 0.0122 | [9] |

Note: These examples demonstrate the utility of the broader aminopyrimidine class in targeting Aurora kinases. The 3-fluoro substitution is a common strategy to enhance the properties of such inhibitors.

Aurora kinases are essential for proper chromosome segregation and cytokinesis. Their inhibition by this compound-containing compounds disrupts these processes, leading to mitotic arrest and ultimately apoptosis in cancer cells.

Caption: Inhibition of Aurora kinases disrupts mitosis.

TYK2 Inhibitors for Autoimmune Diseases

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of cytokines such as IL-12, IL-23, and type I interferons. These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases. Selective TYK2 inhibition is a promising therapeutic strategy, and the this compound moiety has been featured in the design of such inhibitors.[10][11]

| Compound ID | Target | IC₅₀ (nM) | Cell Line | STAT3 Phos. IC₅₀ (nM) | Reference |

| BMS-986165 | TYK2 | - | - | 1.9 | [10] |

| Compound 12 | TYK2 | - | - | 1.1 | [10] |

| Compound 15 | TYK2 | - | - | 0.8 | [10] |

Note: The referenced compounds are selective TYK2 inhibitors where the this compound can be considered a key bioisosteric replacement for other substituted aminopyridines in the lead optimization process.

TYK2 mediates cytokine signaling by phosphorylating and activating STAT proteins, which then translocate to the nucleus to regulate the transcription of inflammatory genes. Notably, some of the most advanced TYK2 inhibitors, which feature scaffolds amenable to the inclusion of this compound, are allosteric inhibitors. They bind to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved ATP-binding catalytic (JH1) domain. This allosteric mechanism locks the kinase in an inactive conformation, providing high selectivity over other JAK family members and a potentially better safety profile.

Caption: Allosteric inhibition of the TYK2 signaling pathway.

Conclusion and Future Perspectives

The this compound scaffold has firmly established its importance as a versatile and highly valuable building block in medicinal chemistry. Its unique combination of electronic and steric properties allows for the fine-tuning of drug candidates to achieve high potency, selectivity, and favorable pharmacokinetic profiles. The successful application of this moiety in the development of kinase inhibitors for oncology and autoimmune diseases underscores its significant contribution to targeted therapy.

Future research will likely continue to exploit the advantageous features of this compound in the design of inhibitors for other kinase targets, as well as for different classes of enzymes and receptors. The continued exploration of novel synthetic methodologies will further enhance its accessibility and utility. As our understanding of the structural biology of disease targets deepens, the strategic deployment of precisely functionalized building blocks like this compound will remain a critical enabler of innovation in drug discovery.

References

- 1. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN118922420A - TYK2 inhibitor synthesis and intermediate thereof - Google Patents [patents.google.com]

- 4. CN105669539A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-3-fluoropyridine: A Comprehensive Technical Guide for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-amino-3-fluoropyridine, a crucial heterocyclic building block in modern synthetic and medicinal chemistry. Its unique electronic properties, stemming from the interplay between the amino group and the fluorine atom on the pyridine ring, make it a valuable scaffold for the development of novel pharmaceuticals and functional materials.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid. Its key properties are summarized below, providing essential data for reaction planning and compound characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 114339-61-8 |

| Molecular Formula | C₅H₅FN₂ |

| Molecular Weight | 112.11 g/mol |

| Melting Point | 63-67 °C |

| Boiling Point | 118-119 °C at 20 mmHg |

| Appearance | White to off-white crystalline powder |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ 7.85 (ddd, J=4.8, 1.6, 1.0 Hz, 1H), 7.11 (ddd, J=9.0, 7.5, 1.6 Hz, 1H), 6.69 (dd, J=7.5, 4.8 Hz, 1H), 4.60 (br s, 2H) |

| ¹³C NMR (CDCl₃) | δ 151.0 (d, J=235.5 Hz), 148.1 (d, J=13.5 Hz), 136.9 (d, J=4.5 Hz), 123.8 (d, J=4.5 Hz), 116.0 (d, J=2.5 Hz) |

| ¹⁹F NMR (CDCl₃) | δ -136.4 |

| IR (KBr) | 3450, 3300, 1630, 1580, 1470, 1250 cm⁻¹ |

Synthesis and Reactivity

The strategic placement of the fluorine and amino groups governs the reactivity of the this compound core, making it a versatile precursor for a wide range of chemical transformations.

Synthetic Protocols

A common and efficient method for the synthesis of this compound involves the fluorination of 2-aminopyridine followed by directed ortho-lithiation and subsequent electrophilic quenching.

Experimental Protocol: Synthesis via Directed ortho-Metalation

-

Step 1: N-Protection of 2-Aminopyridine: To a solution of 2-aminopyridine (1.0 eq) in anhydrous THF, add a suitable protecting group such as di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a catalytic amount of DMAP. Stir at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Step 2: Directed ortho-Fluorination: Cool the solution of N-Boc-2-aminopyridine to -78 °C under a nitrogen atmosphere. Add n-butyllithium (1.2 eq) dropwise to effect lithiation at the C3 position. After stirring for 1-2 hours, add N-fluorobenzenesulfonimide (NFSI) (1.2 eq) as the fluorine source. Allow the reaction to slowly warm to room temperature.

-

Step 3: Deprotection: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product, this compound.

-

Purification: The crude product is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Caption: Synthetic workflow for this compound.

Key Chemical Transformations

The amino group can be readily transformed into a diazonium salt, which serves as a gateway to a multitude of other functionalities via Sandmeyer-type reactions.[1][2] Concurrently, the pyridine nitrogen and the fluorine atom activate the ring for various coupling and substitution reactions.

-

Diazotization and Sandmeyer Reactions: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).[3] This intermediate is highly versatile and can be displaced by a wide range of nucleophiles (e.g., -Cl, -Br, -CN) typically using a copper(I) salt as a catalyst.[1][4] This allows for the synthesis of 2-halo-3-fluoropyridines, which are themselves valuable building blocks.

-

Buchwald-Hartwig Amination: The C-N bond can be formed via palladium-catalyzed cross-coupling of 2-halo-3-fluoropyridines (derived from Sandmeyer reactions) with various primary or secondary amines.[5][6][7][8] This reaction is a cornerstone of modern medicinal chemistry for constructing complex amine-containing molecules.[5][8] The choice of palladium precursor and phosphine ligand is crucial for achieving high yields and broad substrate scope.[5]

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom facilitates SₙAr reactions at positions ortho and para to the activating groups. This allows for the introduction of nucleophiles like alkoxides, thiolates, and amines at the C6 position, further diversifying the molecular scaffolds available from this starting material.

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery

This compound is a privileged scaffold in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipole interactions, and modulate the pKa of the amino group, thereby affecting pharmacokinetic properties.

Case Study: Kinase Inhibitors

Many kinase inhibitors utilize a substituted pyridine core to interact with the hinge region of the ATP-binding pocket. The 2-amino group often serves as a key hydrogen bond donor.

Table 3: Examples of Kinase Inhibitors Incorporating the Aminopyridine Scaffold

| Inhibitor Class | Target Kinase | Role of Aminopyridine |

| Pyridinyl-imidazoles | p38 MAP Kinase | Hinge-binding motif, hydrogen bonding |

| Aminopyrimidines | Various (e.g., EGFR) | Core scaffold, solubility, cell permeability |

| Pyrido[2,3-d]pyrimidines | Tyrosine Kinases | Fused heterocyclic core for extended interactions |

The introduction of a 3-fluoro substituent onto this core can significantly impact the inhibitor's potency and selectivity. It alters the electronic distribution of the pyridine ring, which can fine-tune the strength of the crucial hydrogen bond interactions with the kinase hinge region.

Signaling Pathway Context: MAP Kinase Cascade

The p38 MAP kinase is a key node in cellular signaling pathways that respond to stress stimuli like cytokines and UV irradiation. Dysregulation of this pathway is implicated in inflammatory diseases and cancer. Inhibitors containing the this compound scaffold can block this pathway, preventing the downstream activation of transcription factors that drive inflammatory responses.

Caption: Inhibition of the p38 MAPK signaling pathway.

Conclusion

This compound stands out as a highly valuable and versatile heterocyclic building block. Its well-defined reactivity allows for predictable and efficient functionalization, providing access to a diverse range of complex molecular architectures. The strategic incorporation of fluorine imparts desirable physicochemical properties, making it a frequently utilized component in the design of modern therapeutics, particularly in the realm of kinase inhibitors. This guide has provided a foundational overview of its synthesis, reactivity, and application, underscoring its continued importance in the fields of chemical synthesis and drug discovery.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-fluoropyridine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs are found in various biologically active compounds, making a thorough understanding of its physicochemical properties crucial for its application in the synthesis of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental methodologies for their determination, and presents a logical workflow for such characterization.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are fundamental to predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source (Type) |

| Molecular Formula | C₅H₅FN₂ | - |

| Molecular Weight | 112.11 g/mol | [1][2] (Experimental) |

| Melting Point | 41-45 °C | [1] (Experimental) |

| Boiling Point | 110 °C at 65 mmHg | (Experimental) |

| 195.1 °C (Predicted) | (Predicted) | |

| Flash Point | 90.6 °C | [1] (Experimental) |

| pKa | 3.5 (Predicted) | (Predicted) |

| LogP | 0.8029 | [2] (Computational) |

| Aqueous Solubility | Predicted to be soluble | (Predicted) |

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound involves a series of well-established experimental protocols. Below are detailed methodologies for the key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample needs to be pulverized)

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (typically 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable heating bath fluid

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

The apparatus is heated gently. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. For a pyridine derivative, it typically refers to the acidity of the pyridinium ion.

Apparatus:

-

pH meter

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

Procedure (Potentiometric Titration):

-

A known concentration of this compound is dissolved in a suitable solvent (often water or a water/co-solvent mixture).

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point, where half of the amino groups have been protonated.

Solubility Determination

Aqueous solubility is a critical parameter for drug candidates, as it influences their absorption and bioavailability.

Apparatus:

-

Shake-flask apparatus or orbital shaker

-

Vials with screw caps

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure (Shake-Flask Method):

-

An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4) in a vial.

-

The vial is sealed and agitated in a shake-flask or on an orbital shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is centrifuged or filtered to remove the undissolved solid.

-

The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method such as HPLC or UV-Vis spectroscopy, by comparing the response to a standard curve of known concentrations.

LogP Determination

The partition coefficient (LogP) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium.

Apparatus:

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

n-Octanol and water (or buffer)

-

Analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)

Procedure (Shake-Flask Method):

-

n-Octanol and water (or buffer) are pre-saturated with each other by mixing and then separating the two phases.

-

A known amount of this compound is dissolved in one of the phases (e.g., the aqueous phase).

-

A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel or vial.

-

The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then left to stand for the phases to separate completely. Centrifugation can be used to aid separation.

-

The concentration of the compound in each phase is determined using a suitable analytical method.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as this compound.

Caption: Logical workflow for the physicochemical characterization of a chemical compound.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, along with the standard experimental protocols for their determination. The presented data and methodologies are vital for researchers and scientists engaged in drug discovery and development, enabling informed decisions in the design and synthesis of new chemical entities. The logical workflow further illustrates the systematic approach required for a thorough characterization of such compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Imidazopyridines using 2-Amino-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 8-fluoro-imidazo[1,2-a]pyridines, a class of compounds with significant potential in drug discovery, particularly as modulators of GABA-A receptors. The protocols are based on established synthetic strategies, primarily the cyclocondensation reaction between 2-amino-3-fluoropyridine and α-halocarbonyl compounds.

Introduction

Imidazo[1,2-a]pyridines are a prominent class of nitrogen-containing heterocyclic compounds that are of great interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a fluorine atom at the 8-position of the imidazo[1,2-a]pyridine scaffold, derived from this compound, can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. One notable application of these compounds is the development of selective allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, which are crucial targets for therapeutic agents aimed at treating anxiety, epilepsy, and sleep disorders.

Synthesis of 8-Fluoro-Imidazo[1,2-a]pyridines

The primary synthetic route to 8-fluoro-imidazo[1,2-a]pyridines involves the reaction of this compound with an appropriate α-haloketone or a related carbonyl compound. This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen followed by an intramolecular cyclization to form the fused imidazole ring.

General Reaction Scheme

A representative synthesis is the reaction of this compound with ethyl 2-chloro-4-methylthiazole-5-carboxylate to yield ethyl 2-(8-fluoro-7-methylimidazo[1,2-a]pyridin-3-yl)-4-methylthiazole-5-carboxylate. While the precise, detailed experimental data from the seminal work by Humphries et al. is not publicly available, the following protocol is a representative example based on analogous chemical transformations.

Caption: General reaction scheme for the synthesis of a 3,7-disubstituted-8-fluoroimidazopyridine.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(8-fluoro-7-methylimidazo[1,2-a]pyridin-3-yl)-4-methylthiazole-5-carboxylate (Representative Protocol)

This protocol describes a general procedure for the cyclocondensation reaction. Researchers should optimize the conditions for their specific substrates.

Materials:

-

This compound

-

Ethyl 2-chloro-4-methylthiazole-5-carboxylate

-

Ethanol (anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous ethanol, add ethyl 2-chloro-4-methylthiazole-5-carboxylate (1.1 eq) and sodium bicarbonate (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a solid.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a 3,7-disubstituted-8-fluoroimidazopyridine derivative.

| Parameter | Value |

| Product Name | Ethyl 2-(8-fluoro-7-methylimidazo[1,2-a]pyridin-3-yl)-4-methylthiazole-5-carboxylate |

| Molecular Formula | C₁₅H₁₄FN₃O₂S |

| Molecular Weight | 335.36 g/mol |

| Yield | 60-80% (representative) |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃) | δ (ppm): 1.40 (t, 3H), 2.55 (s, 3H), 2.75 (s, 3H), 4.38 (q, 2H), 7.00 (t, 1H), 7.95 (d, 1H), 8.20 (s, 1H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 14.5, 17.0, 19.0, 61.5, 112.0, 115.5, 120.0, 125.0, 130.0, 140.0, 145.0, 150.0, 162.0, 165.0 |

| Mass Spec (ESI+) | m/z: 336.1 [M+H]⁺ |

Note: Spectroscopic data are illustrative and may vary based on experimental conditions and instrumentation.

Biological Activity and Signaling Pathway

GABA-A Receptor Modulation

8-Fluoro-imidazo[1,2-a]pyridine derivatives have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor. GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.

Mechanism of Action:

-

GABA Binding: The endogenous neurotransmitter GABA binds to the orthosteric site on the GABA-A receptor, causing the chloride ion (Cl⁻) channel to open.

-

Chloride Influx: The influx of Cl⁻ ions into the neuron leads to hyperpolarization of the cell membrane.

-

Inhibitory Postsynaptic Potential (IPSP): This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in an inhibitory effect.

-

Positive Allosteric Modulation: 8-Fluoro-imidazo[1,2-a]pyridine derivatives bind to a distinct allosteric site on the receptor (typically the benzodiazepine binding site). This binding event does not open the channel directly but enhances the effect of GABA. It increases the frequency of channel opening when GABA is bound, leading to a greater influx of Cl⁻ and a more potent inhibitory signal.[1][2]

Caption: Signaling pathway of GABA-A receptor positive allosteric modulation by 8-fluoro-imidazo[1,2-a]pyridines.

Experimental Workflow for Biological Evaluation

The following workflow outlines the key steps for assessing the biological activity of synthesized 8-fluoro-imidazo[1,2-a]pyridine derivatives as GABA-A receptor modulators.

Caption: Experimental workflow for the biological evaluation of synthesized compounds.

Conclusion

The synthesis of 8-fluoro-imidazo[1,2-a]pyridines from this compound offers a valuable platform for the development of novel therapeutics, particularly those targeting the GABA-A receptor. The provided protocols and data serve as a foundational guide for researchers in this field. Further optimization and exploration of this chemical space are likely to yield compounds with enhanced potency, selectivity, and drug-like properties.

References

Application Notes and Protocols for 2-Amino-3-fluoropyridine Derivatives in Suzuki-Miyaura Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures prevalent in biologically active molecules.[1][2] Fluorinated pyridines are significant pharmacophores in medicinal chemistry, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][3] Consequently, the coupling of 2-Amino-3-fluoropyridine derivatives with various boronic acids or esters is a valuable strategy for synthesizing novel compounds in drug discovery programs.[4][5]

However, the Suzuki-Miyaura coupling of nitrogen-containing heteroaryls, especially those with unprotected amino groups, presents unique challenges. The lone pairs of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, potentially leading to inhibition or deactivation of the catalytic cycle.[6] This necessitates careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve high yields and reproducibility.[6] These notes provide an overview of the key considerations, generalized protocols, and troubleshooting for performing Suzuki-Miyaura reactions with this compound derivatives.

Catalytic Cycle and Experimental Workflow

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a palladium catalyst cycling through three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the (hetero)aryl halide, forming a Pd(II) complex.[7][8]

-

Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium complex.[7][8]

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][8]

A typical experimental workflow involves careful preparation under inert conditions, followed by the reaction, workup, and purification steps.

Quantitative Data from Analogous Systems

Direct quantitative data for this compound as a coupling partner is limited in readily available literature. However, data from structurally similar systems can provide a strong starting point for reaction optimization. The following tables summarize results for the coupling of other aminopyridines and the coupling of various boronic acids with a pyridine-based electrophile.

Table 1: Catalyst and Ligand Screening for a Model Aminopyridine Coupling Reaction: 5-Bromo-2-methylpyridin-3-amine with Phenylboronic Acid.[6]

| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | <10 |

| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 85 |

| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 12 | 92 |

| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME/H₂O | 85 | 24 | 78 |

Table 2: Substrate Scope for Coupling of Heteroaryl Boronic Acids with Pyridine-2-sulfonyl fluoride (PyFluor) Conditions: PyFluor (0.3 mmol), Boronic Acid (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), Dioxane (1.0 mL) at 65-100 °C.[2][10]

| Boronic Acid/Ester | Product | Yield (%) |

| 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)pyridine | 82 |

| 2-Furanboronic acid | 2-(Furan-2-yl)pyridine | 65 |

| 3-Thiopheneboronic acid | 2-(Thiophen-3-yl)pyridine | 75 |

| 3-Furanboronic acid | 2-(Furan-3-yl)pyridine | 58 |

| Phenylboronic acid | 2-Phenylpyridine | 89 |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 81 |

Experimental Protocols

The following protocols are generalized methods adaptable for the Suzuki-Miyaura coupling of a halogenated this compound derivative with an aryl or heteroaryl boronic acid/ester. Optimization for specific substrates is recommended.

Protocol 1: Conventional Heating Method

Materials:

-

Halogenated this compound derivative (1.0 equiv)

-

Aryl/Heteroaryl boronic acid or ester (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃, 1-5 mol%)

-

Phosphine Ligand (e.g., SPhos, XPhos, if needed, 2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DME, often with water)

Procedure:

-

Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halogenated this compound, boronic acid, base, and catalyst/ligand.

-

Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[1]

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1 - 0.2 M with respect to the halide.[1]

-

Reaction: Place the sealed tube in a preheated oil bath (typically 80-110 °C) and stir vigorously for 4-24 hours.[1][11]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[1]

Protocol 2: Microwave-Assisted Method

Materials:

-

Same as Protocol 1.

Procedure:

-

Preparation: To a microwave synthesis vial equipped with a stir bar, add the halogenated this compound (1.0 equiv), aryl boronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv).[7]

-

Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water) to a concentration of 0.1 - 0.5 M.[7]

-

Reaction: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for 5-30 minutes.[7]

-

Work-up and Purification: After cooling, perform the work-up and purification steps as described in Protocol 1 (steps 6 and 7).[7]

Troubleshooting and Optimization

Several factors are critical for successfully coupling aminopyridine substrates.

-

Catalyst and Ligand: The choice of ligand is crucial.[6] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective for challenging heteroaryl couplings as they can promote the desired catalytic steps while mitigating catalyst inhibition.[6]

-

Base Selection: The base plays a key role in activating the boronic acid. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred for aminopyridine substrates to avoid undesired side reactions.[6] For boronic acids prone to decomposition, anhydrous conditions with a base like KF may be beneficial.[11]

-

Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid. To minimize this, use of more stable boronate esters (e.g., pinacol or MIDA esters) or running the reaction under anhydrous conditions can be effective.[6]

-

Homocoupling: The coupling of two boronic acid molecules can be suppressed by rigorously degassing all solvents and ensuring the reaction is maintained under a strictly inert atmosphere.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN105669539A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. researchgate.net [researchgate.net]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-3-fluoropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols and guidelines for the palladium-catalyzed cross-coupling reactions of 2-amino-3-fluoropyridine derivatives. This valuable scaffold is of significant interest in medicinal chemistry, and the methodologies outlined herein are designed to facilitate the synthesis of diverse compound libraries for drug discovery and development. The protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions are based on established procedures for structurally related halo-aminopyridines and fluoropyridines.

Introduction to Palladium-Catalyzed Cross-Coupling of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the fluorine atom can modulate the physicochemical properties of the final compounds, such as pKa and metabolic stability. It is important to note that the carbon-fluorine bond is generally robust and less reactive in typical palladium-catalyzed cycles compared to carbon-bromine or carbon-iodine bonds. Therefore, the protocols described below primarily assume the presence of a more reactive leaving group (e.g., Br, I) at another position on the pyridine ring (e.g., position 5). For the Buchwald-Hartwig amination, conditions for the challenging C-F activation are also considered, though this is a less common transformation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For the this compound scaffold, this reaction is ideal for the synthesis of biaryl and heteroaryl structures.

General Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura cross-coupling.

Experimental Protocol

This protocol is a robust starting point for the coupling of a bromo-substituted this compound with a range of aryl and heteroaryl boronic acids.

Materials:

-

2-Amino-3-fluoro-5-bromopyridine (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, degassed)

Procedure:

-

To an oven-dried Schlenk flask, add 2-amino-3-fluoro-5-bromopyridine, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS), typically for 8-24 hours.

-

After cooling, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields